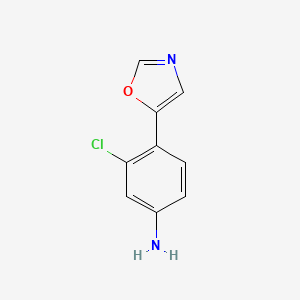
3-Chloro-4-(1,3-oxazol-5-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(1,3-oxazol-5-yl)aniline is a heterocyclic aromatic compound that features both a chloro-substituted aniline and an oxazole ring.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like ethanol .
化学反应分析
Types of Reactions
3-Chloro-4-(1,3-oxazol-5-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted anilines .
科学研究应用
3-Chloro-4-(1,3-oxazol-5-yl)aniline has several scientific research applications:
作用机制
The mechanism of action of 3-Chloro-4-(1,3-oxazol-5-yl)aniline involves its interaction with molecular targets and pathways. For example, as a corrosion inhibitor, it forms a protective adsorption layer on the surface of mild steel, effectively inhibiting the corrosion rate . The compound’s efficacy is attributed to both physical and chemical adsorption mechanisms, as confirmed by Langmuir adsorption isotherm analysis .
相似化合物的比较
Similar Compounds
3-(1,3-oxazol-5-yl)aniline: This compound lacks the chloro group but shares the oxazole and aniline structure.
4-(1,3-oxazol-5-yl)aniline: Similar to 3-Chloro-4-(1,3-oxazol-5-yl)aniline but with the oxazole ring attached at a different position.
2-(1,3-oxazol-5-yl)aniline: Another structural isomer with the oxazole ring attached at the 2-position.
Uniqueness
This compound is unique due to the presence of the chloro group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its efficacy as a corrosion inhibitor and potentially improve its bioactivity in pharmaceutical applications .
属性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC 名称 |
3-chloro-4-(1,3-oxazol-5-yl)aniline |
InChI |
InChI=1S/C9H7ClN2O/c10-8-3-6(11)1-2-7(8)9-4-12-5-13-9/h1-5H,11H2 |
InChI 键 |
MBHSRHIIPVLVGI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1N)Cl)C2=CN=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



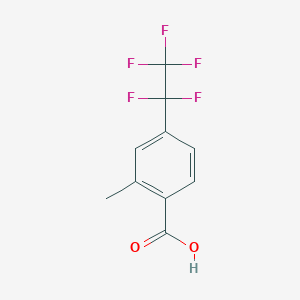
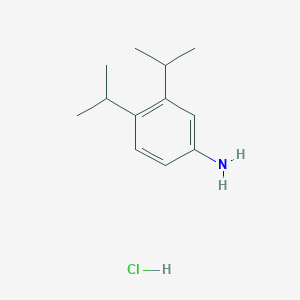
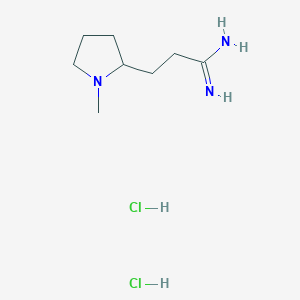
![1-{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine dihydrochloride](/img/structure/B13499491.png)
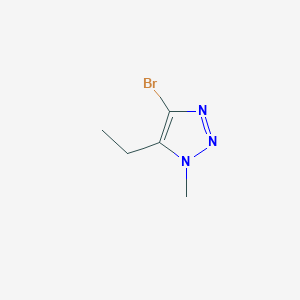
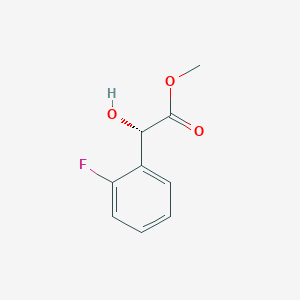
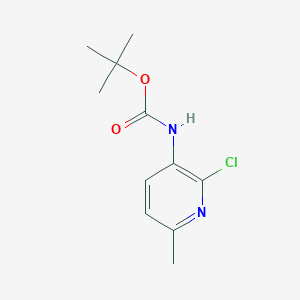
![5-Chloro-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13499527.png)
![(Octahydrocyclopenta[c]pyrrol-4-yl)methanol](/img/structure/B13499530.png)
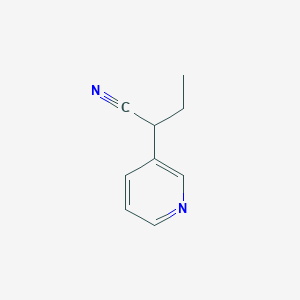
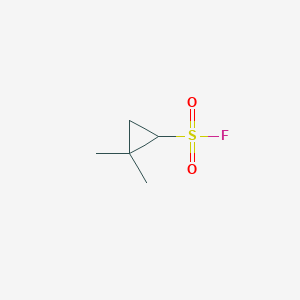
![8-Benzyl-3,8-diazabicyclo[4.3.1]decane dihydrochloride](/img/structure/B13499556.png)

